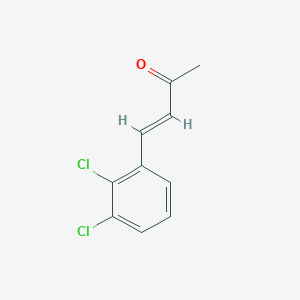
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene is an aromatic nitro compound characterized by the presence of two nitro groups (-NO2) attached to a benzene ring, along with methoxy (-OCH3) and methyl (-CH3) substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene typically involves the nitration of 2-methoxy-4,5-dimethylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved safety compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-methoxy-4,5-dimethyl-1,3-diaminobenzene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, potentially leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methoxy-2,4-dinitrobenzene
- 2,4-Dinitrophenol
- 2,5-Dimethyl-4-methoxybenzaldehyde
Uniqueness
2-Methoxy-4,5-dimethyl-1,3-dinitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups, along with two nitro groups, makes it a versatile compound for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H10N2O5 |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
4-methoxy-1,2-dimethyl-3,5-dinitrobenzene |
InChI |
InChI=1S/C9H10N2O5/c1-5-4-7(10(12)13)9(16-3)8(6(5)2)11(14)15/h4H,1-3H3 |
Clave InChI |
LKXZNULPLFYVSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)

![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)

![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)



![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(5E)-3-[(4-tert-butylphenyl)methyl]-5-[(4-hydroxy-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13436800.png)
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
